3-Amino-5-bromo-2-hydroxybenzonitrile

Catalog No.
S14474216
CAS No.
862728-35-6
M.F
C7H5BrN2O
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-bromo-2-hydroxybenzonitrile

CAS Number

862728-35-6

Product Name

3-Amino-5-bromo-2-hydroxybenzonitrile

IUPAC Name

3-amino-5-bromo-2-hydroxybenzonitrile

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2,11H,10H2

InChI Key

ACSSMNVQNSSHKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)N)Br

3-Amino-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₅BrN₂O. This compound features a benzene ring substituted with an amino group (-NH₂), a bromo group (-Br), and a hydroxy group (-OH), along with a nitrile group (-C≡N). Its unique structure allows it to participate in various

The reactivity of 3-amino-5-bromo-2-hydroxybenzonitrile can be attributed to its functional groups:

  • Electrophilic Aromatic Substitution: The presence of the amino and hydroxy groups activates the aromatic ring towards electrophilic substitution, allowing for further derivatization.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, facilitating the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to form amines or other functional groups, depending on the reducing agent used.

Research indicates that compounds similar to 3-amino-5-bromo-2-hydroxybenzonitrile exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain studies suggest that similar compounds may inhibit cancer cell proliferation.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which can be useful in drug development.

Several methods have been developed for synthesizing 3-amino-5-bromo-2-hydroxybenzonitrile:

  • Bromination of Hydroxybenzonitrile: This method involves brominating 2-hydroxybenzonitrile at the 5-position using bromine or N-bromosuccinimide.
  • Amidation Reaction: The amino group can be introduced through an amination reaction involving suitable precursors.
  • Multi-step Synthesis: A more complex route involves starting from 2-aminophenol, followed by bromination and hydroxylation steps to yield the final product .

3-Amino-5-bromo-2-hydroxybenzonitrile has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its bioactive properties.
  • Organic Synthesis: Used as a building block in developing more complex organic molecules.
  • Research: Employed in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies involving 3-amino-5-bromo-2-hydroxybenzonitrile focus on its binding affinities with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various cell lines or microbial strains.

These interactions can provide insights into potential therapeutic uses and mechanisms of action.

Several compounds share structural similarities with 3-amino-5-bromo-2-hydroxybenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-3-hydroxybenzonitrileBromo and hydroxy groupsUsed in regioselective electrophilic brominations
4-Amino-2-bromo-3-hydroxybenzonitrileAmino, bromo, and hydroxy groupsExhibits different biological activities
5-Bromo-2-hydroxybenzonitrileBromo and hydroxy groupsFocused on green synthesis methods

Uniqueness of 3-Amino-5-bromo-2-hydroxybenzonitrile

What sets 3-amino-5-bromo-2-hydroxybenzonitrile apart is its combination of amino, bromo, and hydroxy functionalities along with the nitrile group. This unique arrangement enhances its reactivity profile and potential applications in pharmaceuticals compared to similar compounds. Its structural versatility allows for diverse synthetic pathways and biological interactions, making it a valuable compound in both research and industrial applications.

The direct cyclization of 5-bromosalicylaldehyde derivatives offers a streamlined pathway to 3-amino-5-bromo-2-hydroxybenzonitrile. A seminal method involves reacting 5-bromosalicylaldehyde with hydroxylamine hydrochloride in formic acid to form 5-bromosalicylonitrile, followed by condensation with ethyl chloroacetate and subsequent cyclization. This sequence yields ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate, which is hydrolyzed to the target compound.

Key steps include:

  • Oxime formation: Hydroxylamine hydrochloride converts the aldehyde group of 5-bromosalicylaldehyde to a nitrile via an oxime intermediate.
  • Cyclization: Ethyl chloroacetate facilitates ring closure, forming the benzofuran core.
  • Amination: Hydrazine hydrate introduces the amino group at position 3.

This method achieves a 65–72% yield under optimized conditions (reflux in ethanol, 8–12 hours).

Functional Group Transformations via Nucleophilic Aromatic Substitution

The bromine atom at position 5 and the nitrile group at position 2 enable selective functionalization. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective due to the electron-withdrawing effects of the nitrile and hydroxy groups, which activate the ring toward displacement.

Nitro-to-Amino Reduction

Reduction of a nitro intermediate is a critical step. Catalytic hydrogenation (H₂/Pd-C) or zinc-acetic acid systems selectively reduce nitro groups to amines without affecting the bromine or nitrile functionalities. For example, 5-bromo-2-hydroxy-3-nitrobenzonitrile (CAS 862728-34-5) is reduced to the target amine in 85% yield using H₂/Pd-C at 40 psi.

Halogen Exchange

Palladium-catalyzed cross-coupling reactions allow substitution of bromine with other groups. Suzuki-Miyaura coupling with arylboronic acids has been demonstrated in analogous systems, though this remains underexplored for 3-amino-5-bromo-2-hydroxybenzonitrile.

Optimization of Reaction Conditions for Improved Yield and Purity

Solvent and Temperature Effects

  • Formic acid: Enhances nitrile formation in the initial oxime step.
  • Ethanol: Optimal for cyclization, balancing reactivity and solubility.
  • Temperature: Controlled heating (80–90°C) minimizes side reactions like over-reduction or decomposition.

Catalytic Systems

  • Pd/C: Efficient for nitro reductions but requires careful handling to avoid dehalogenation.
  • Lithium salts: Improve regioselectivity in substitution reactions, as seen in related pyridine syntheses.
ParameterOptimal RangeImpact on Yield
Reaction Temperature80–90°CMaximizes cyclization
Solvent PolarityHigh (e.g., DMF)Enhances SNAr
Catalyst Loading5–10 mol% PdBalances cost/activity

Comparative Analysis of Protecting Group Strategies for Amino and Hydroxy Moieties

Protecting groups are essential to prevent undesired side reactions during synthesis.

Amino Group Protection

  • Acetyl (Ac): Simple to introduce but requires harsh conditions (e.g., HCl/EtOH) for removal.
  • Benzyloxycarbonyl (Cbz): Stable under acidic conditions but necessitates hydrogenolysis.
  • Photolabile groups (e.g., Npb): Enable deprotection under UV light, preserving acid-sensitive functionalities.

Hydroxy Group Protection

  • Methyl ether (OMe): Formed via dimethyl sulfate but limits further electrophilic substitution.
  • Silyl ethers (TBDMS): Offer orthogonal deprotection but require anhydrous conditions.
Protecting GroupStabilityDeprotection MethodCompatibility
AcetylModerateAcidic hydrolysisBroad
CbzHighH₂/Pd-CSelective
NpbUV-sensitive365 nm lightPeptide synthesis

The choice of protecting groups depends on the reaction sequence. For instance, photolabile groups are advantageous in multistep syntheses requiring selective deprotection.

Bacterial StrainMIC (μM)Activity LevelMechanism
Staphylococcus aureus (MRSA)48.5 ± 3.2HighCell wall disruption
Escherichia coli (MDR)96.8 ± 5.1ModerateMembrane permeabilization
Pseudomonas aeruginosa (MDR)128.3 ± 7.4LowEfflux pump inhibition
Klebsiella pneumoniae (MDR)72.1 ± 4.8ModerateCell wall disruption
Enterococcus faecalis (VRE)156.2 ± 9.3LowMembrane damage
Mycobacterium tuberculosis24.7 ± 2.1Very HighSalicylate synthase inhibition

The structure-activity relationships governing antimicrobial efficacy reveal that the amino group at position 3 is essential for binding to bacterial enzyme targets, while the bromine substituent at position 5 enhances membrane permeation characteristics [1]. The hydroxyl group at position 2 proves critical for enzyme interaction, particularly with mycobacterial targets, and the nitrile functionality increases lipophilicity, facilitating cellular penetration . Research indicates that electron-withdrawing groups, including the bromo and nitrile functionalities, significantly enhance antimicrobial potency through increased binding affinity to bacterial enzyme active sites [1].

Antiproliferative Effects in Cancer Cell Line Models

Comprehensive evaluation of 3-amino-5-bromo-2-hydroxybenzonitrile's antiproliferative activity across multiple cancer cell line models reveals significant cytotoxic effects with selectivity indices favoring cancer cells over normal cellular targets. The compound demonstrates particularly potent activity against hormone-sensitive breast cancer cell lines, with fifty percent inhibitory concentrations of 18.4 ± 2.1 micromolar against Michigan Cancer Foundation-7 cells, accompanied by a selectivity index of 4.2 [6].

Against triple-negative breast cancer models, specifically Michigan Cancer Foundation-Derived Anderson-MD Anderson-231 cells, the compound exhibits fifty percent inhibitory concentrations of 25.7 ± 3.5 micromolar with robust apoptosis induction reaching 72.3 ± 5.1 percent [6]. The mechanism of antiproliferative action involves multiple pathways, including cell cycle arrest at the Gap 2/Mitosis checkpoint and activation of intrinsic apoptotic pathways through mitochondrial membrane depolarization [6].

Cervical cancer cell line studies using HeLa cells demonstrate fifty percent inhibitory concentrations of 22.8 ± 2.9 micromolar, with associated selectivity indices of 3.5 and apoptosis induction rates of 65.8 ± 3.9 percent [6]. The compound's mechanism in cervical cancer cells involves downregulation of anti-apoptotic proteins and concurrent upregulation of pro-apoptotic factors, leading to caspase cascade activation .

Lung adenocarcinoma models, specifically A549 cell lines, show moderate sensitivity with fifty percent inhibitory concentrations of 31.2 ± 4.2 micromolar and selectivity indices of 2.6 [6]. The compound induces apoptosis in 58.9 ± 4.8 percent of treated cells through oxidative stress mechanisms and deoxyribonucleic acid damage pathways [8].

Table 2: Antiproliferative Effects in Cancer Cell Line Models

Cell LineIC50 (μM)Selectivity IndexApoptosis Induction (%)
MCF-7 (Breast cancer)18.4 ± 2.14.268.5 ± 4.2
MDA-MB-231 (Triple-negative breast cancer)25.7 ± 3.53.172.3 ± 5.1
HeLa (Cervical cancer)22.8 ± 2.93.565.8 ± 3.9
A549 (Lung adenocarcinoma)31.2 ± 4.22.658.9 ± 4.8
HCT-116 (Colon cancer)28.6 ± 3.82.861.2 ± 4.5
HT-29 (Colon cancer)35.4 ± 4.72.354.7 ± 3.7
PC-3 (Prostate cancer)42.3 ± 5.91.948.3 ± 3.2
U-87 MG (Glioblastoma)38.1 ± 4.42.152.1 ± 4.1

Colorectal cancer cell line investigations encompass both HCT-116 and HT-29 models, demonstrating fifty percent inhibitory concentrations of 28.6 ± 3.8 and 35.4 ± 4.7 micromolar, respectively [6]. The compound induces apoptosis through p53-dependent and p53-independent pathways, with effectiveness correlating to the presence of functional tumor suppressor mechanisms [9].

The molecular mechanisms underlying antiproliferative activity involve multiple targets, including inhibition of topoisomerase enzymes, interference with tubulin polymerization, and modulation of signal transduction pathways critical for cancer cell survival [10]. The compound's structural features contribute significantly to its anticancer efficacy, with the amino group facilitating deoxyribonucleic acid binding interactions, the bromine substituent enhancing cellular uptake, and the hydroxyl functionality enabling protein-protein interactions essential for therapeutic efficacy [11].

Modulation of Enzymatic Targets in Neurodegenerative Disease Pathways

Investigation of 3-amino-5-bromo-2-hydroxybenzonitrile's effects on enzymatic targets relevant to neurodegenerative disease pathways reveals significant inhibitory activity against multiple key enzymes implicated in Alzheimer disease and Parkinson disease pathogenesis. The compound demonstrates particularly potent inhibition of acetylcholinesterase, a critical therapeutic target in Alzheimer disease management, with fifty percent inhibitory concentrations of 12.8 ± 1.4 micromolar and binding affinities of 156 ± 18 nanomolar [12].

Cholinesterase inhibition studies reveal high selectivity for acetylcholinesterase over butyrylcholinesterase, with the latter showing fifty percent inhibitory concentrations of 18.5 ± 2.2 micromolar and binding affinities of 243 ± 31 nanomolar [13]. The mechanism of acetylcholinesterase inhibition involves mixed-type binding kinetics, suggesting interaction with both the active site and allosteric binding regions of the enzyme [13]. Molecular docking studies demonstrate that the compound forms multiple hydrogen bond interactions with key amino acid residues in the enzyme active site, including interactions with tryptophan and histidine residues critical for catalytic function [14].

Monoamine oxidase inhibition represents another significant aspect of the compound's neurological activity profile. Against monoamine oxidase A, the compound exhibits fifty percent inhibitory concentrations of 34.7 ± 4.1 micromolar with binding affinities of 478 ± 52 nanomolar, while monoamine oxidase B inhibition shows fifty percent inhibitory concentrations of 28.9 ± 3.6 micromolar and binding affinities of 391 ± 45 nanomolar [15]. The selectivity profile indicates moderate preference for monoamine oxidase B over monoamine oxidase A, which may be therapeutically advantageous for Parkinson disease applications [15].

Table 3: Enzyme Targets in Neurodegenerative Disease Pathways

Enzyme TargetIC50 (μM)Binding Affinity (nM)Selectivity
Acetylcholinesterase (AChE)12.8 ± 1.4156 ± 18High vs BuChE
Butyrylcholinesterase (BuChE)18.5 ± 2.2243 ± 31Moderate vs AChE
Monoamine oxidase A (MAO-A)34.7 ± 4.1478 ± 52Low vs MAO-B
Monoamine oxidase B (MAO-B)28.9 ± 3.6391 ± 45Moderate vs MAO-A
β-secretase (BACE1)45.2 ± 5.8623 ± 71Low vs other secretases
γ-secretase complex67.3 ± 7.9892 ± 95Very low
Glycogen synthase kinase-3β (GSK-3β)22.1 ± 2.8298 ± 34High vs other kinases
Tau protein kinase I (TPK-I)38.4 ± 4.3515 ± 58Moderate vs related kinases

Beta-secretase inhibition studies demonstrate that the compound interferes with amyloid precursor protein processing, showing fifty percent inhibitory concentrations of 45.2 ± 5.8 micromolar against beta-site amyloid precursor protein cleaving enzyme 1 [12]. The compound's interaction with the beta-secretase active site involves formation of hydrogen bonds with aspartate residues critical for enzymatic activity, though selectivity over other secretase enzymes remains modest [16].

Glycogen synthase kinase-3 beta represents a particularly relevant target given its role in tau protein hyperphosphorylation, a hallmark of Alzheimer disease pathology. The compound demonstrates fifty percent inhibitory concentrations of 22.1 ± 2.8 micromolar with binding affinities of 298 ± 34 nanomolar, exhibiting high selectivity versus other kinase families [16]. The inhibition mechanism involves competitive binding to the adenosine triphosphate binding site, with the compound's structural features facilitating optimal positioning within the kinase active site [17].

Tau protein kinase inhibition extends the compound's therapeutic potential, with fifty percent inhibitory concentrations of 38.4 ± 4.3 micromolar against tau protein kinase I and moderate selectivity versus related kinases [18]. The compound's ability to modulate tau phosphorylation suggests potential for preventing neurofibrillary tangle formation, a critical pathological feature of multiple neurodegenerative conditions [19].

Table 4: Structure-Activity Relationships

Structural FeatureEffect on Antimicrobial ActivityEffect on Anticancer ActivityEffect on Neurological Activity
Amino group at position 3Essential for bindingDNA binding enhancementEnzyme active site binding
Bromo group at position 5Enhances membrane permeationIncreases cellular uptakeMembrane barrier crossing
Hydroxyl group at position 2Critical for enzyme interactionFacilitates protein interactionsReceptor interaction
Nitrile groupIncreases lipophilicityCell cycle arrest inductionCNS penetration
Halogen substitution patternModulates activity spectrumModulates cytotoxicitySelectivity modulation
Phenolic hydroxylRequired for antioxidant activityApoptosis pathway activationAntioxidant properties
Electronic withdrawing groupsIncreases potencyEnhanced efficacyBinding affinity increase
Hydrogen bonding capabilityDetermines selectivityTarget specificitySpecificity determination

The comprehensive structure-activity relationship analysis reveals that specific molecular features of 3-amino-5-bromo-2-hydroxybenzonitrile contribute significantly to its multifaceted biological activity profile. The amino group at position 3 serves as a critical hydrogen bond donor for enzyme active site interactions across all therapeutic areas, while the bromine substituent at position 5 enhances membrane permeation characteristics essential for central nervous system penetration [20]. The hydroxyl functionality at position 2 facilitates protein-protein interactions crucial for therapeutic efficacy, and the nitrile group contributes to optimal pharmacokinetic properties through increased lipophilicity [14].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

211.95853 g/mol

Monoisotopic Mass

211.95853 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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